

structure-activity relationship (SAR) studies of 7-methylthieno[3,2-d]pyrimidine analogs

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Compound of Interest

Compound Name: 2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 7-Methylthieno[3,2-d]pyrimidine Analogs

The 7-methylthieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry.^[1] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, making it a valuable framework for the development of novel therapeutic agents.^{[1][2]} This guide provides a comparative analysis of the structure-activity relationships (SAR) of its analogs, focusing on their applications as anticancer, anti-infective, and anti-inflammatory agents. The information is compiled from various studies to aid researchers, scientists, and drug development professionals in this field.

Anticancer Activity: Kinase Inhibition

A significant body of research has centered on the anticancer properties of thieno[3,2-d]pyrimidine derivatives.^[1] These compounds frequently function as kinase inhibitors, targeting the ATP-binding site of enzymes crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphatidylinositol 3-Kinase (PI3K).^{[3][4][5]}

Data Presentation: In Vitro Antiproliferative and Kinase Inhibitory Activity

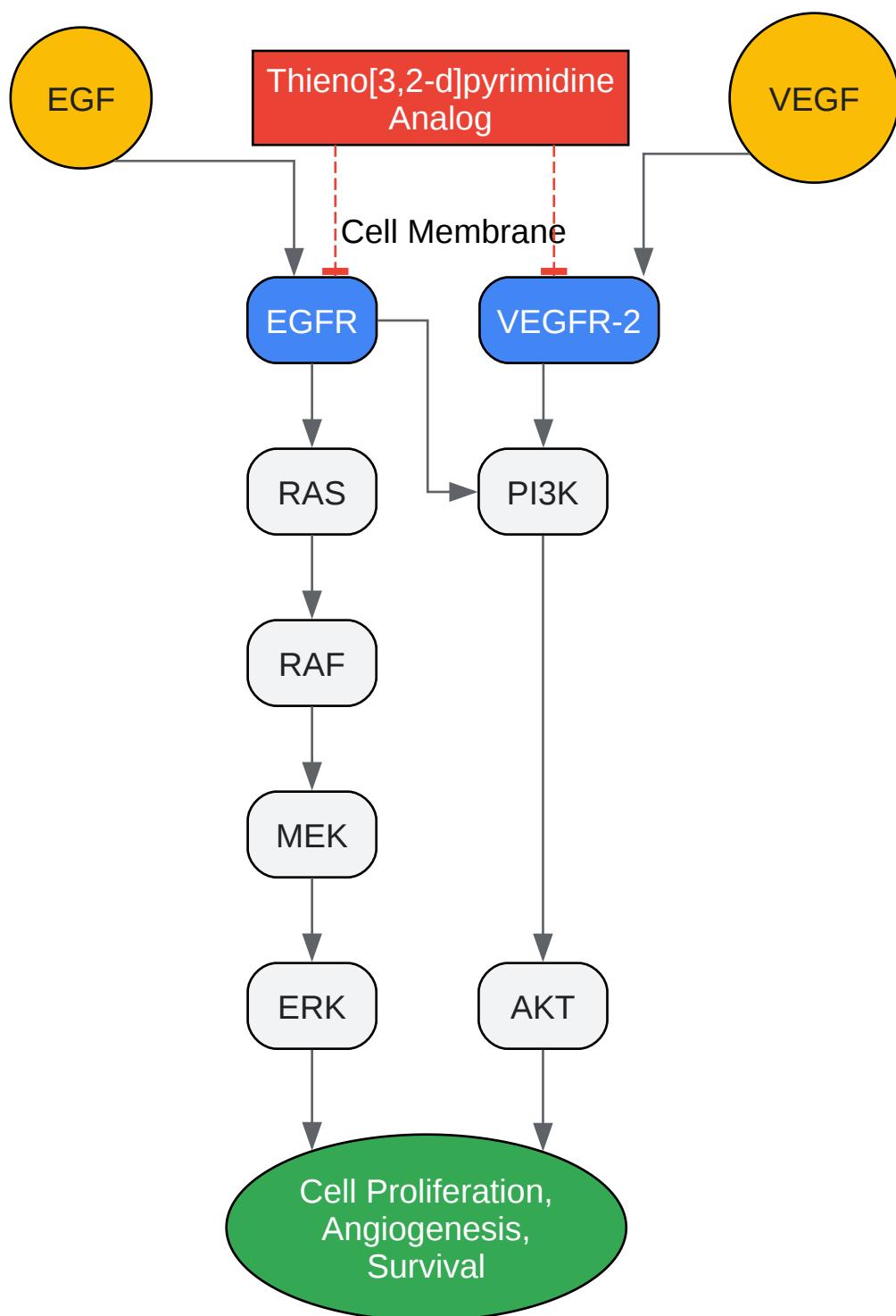
The following table summarizes the inhibitory concentrations (IC50) of various thieno[3,2-d]pyrimidine analogs against several cancer cell lines and kinases.

Compound Class/ID	R Group / Modification	Target Cell Line / Kinase	IC50 (μM)	Reference
Thieno[3,2-d]pyrimidine (B1)	-	H1975 (NSCLC)	0.087	[3][6]
Thieno[3,2-d]pyrimidine (B7)	-	H1975 (NSCLC)	0.023	[3][6]
Thieno[3,2-d]pyrimidine (B1)	-	A549 (NSCLC)	1.508	[3][6]
Thieno[3,2-d]pyrimidine (B7)	-	A549 (NSCLC)	0.441	[3][6]
Thieno[2,3-d]pyrimidine (8)	-	VEGFR-2	0.0554	[3]
Thieno[2,3-d]pyrimidine (8)	-	HCT-116 (Colon)	3.94	[3]
Thieno[2,3-d]pyrimidine (8)	-	HepG-2 (Liver)	3.76	[3]
Thieno[2,3-d]pyrimidine (8)	-	MCF-7 (Breast)	4.43	[3]
Diaryl urea Moiety (3)	Diaryl urea at position 4	H460 (Lung)	0.081	[7]
Diaryl urea Moiety (4)	Diaryl urea at position 4	HT-29 (Colon)	0.058	[7]
Diaryl urea Moiety (5)	Diaryl urea at position 4	MKN-45 (Gastric)	0.18	[7]

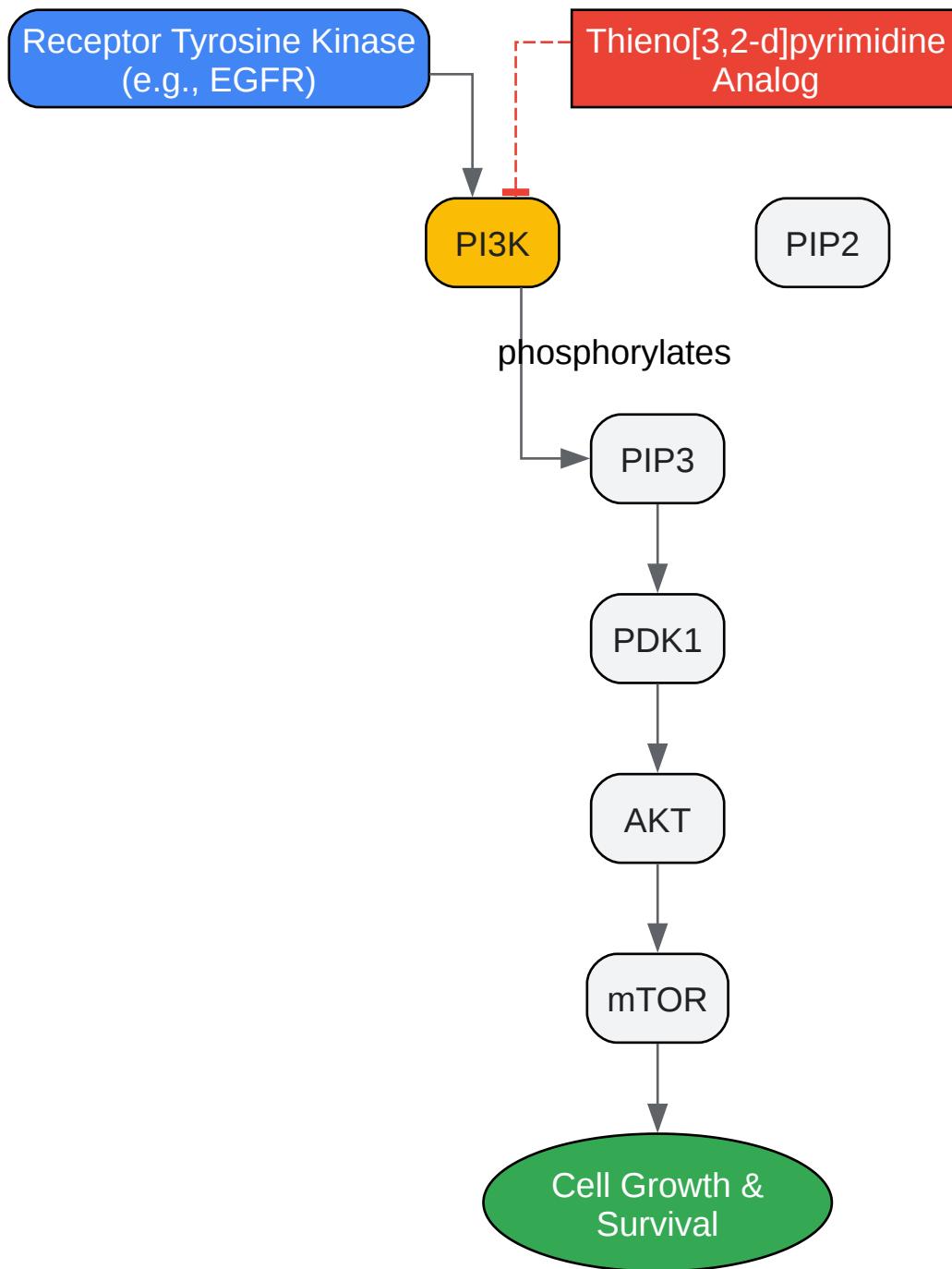
SAR Insights:

- Position 4 Substitutions: Modifications at the 4-position of the pyrimidine ring are critical for activity. The introduction of diaryl urea moieties has been shown to yield potent inhibitors of lung, colon, and gastric cancer cell lines.[7]
- Kinase Selectivity: The thieno[3,2-d]pyrimidine scaffold is a versatile starting point for developing inhibitors against various kinases, including EGFR, VEGFR-2, and PI3K.[3][4][5] The specific substitution patterns dictate the selectivity and potency against these targets. For instance, a series of derivatives were designed as potent and simplified inhibitors of PI3K α , effectively suppressing the PI3K/AKT/mTOR pathway in cancer cells.[4]

Mandatory Visualizations: Signaling Pathways

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Caption: Inhibition of EGFR and VEGFR-2 signaling pathways by thieno[3,2-d]pyrimidine analogs.

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Caption: Thieno[3,2-d]pyrimidine analogs as inhibitors of the PI3K/AKT/mTOR signaling cascade.

Anti-Infective Activity

Thienopyrimidine derivatives have been explored as potential agents against various pathogens, including bacteria and parasites.^[8] Their efficacy stems from the ability to inhibit essential microbial enzymes.

Data Presentation: Anti-Mycobacterial and Anti-*Helicobacter pylori* Activity

Compound ID	R Group (at position 4)	Target Organism	IC50 / MIC (μM)	Reference
1	N-(4-(tert-butyl)phenethyl)	M. tuberculosis H37Rv	18	[7]
2	N-(4-(tert-butyl)phenethyl)	M. tuberculosis N0145	9	[7]
Hit 1	N-alkyl hydroxyl	H. pylori	1.55	[9]
Hit 2	Phenethylamine	H. pylori	1.72	[9]
25	Merged Hybrid	H. pylori	0.021	[9]

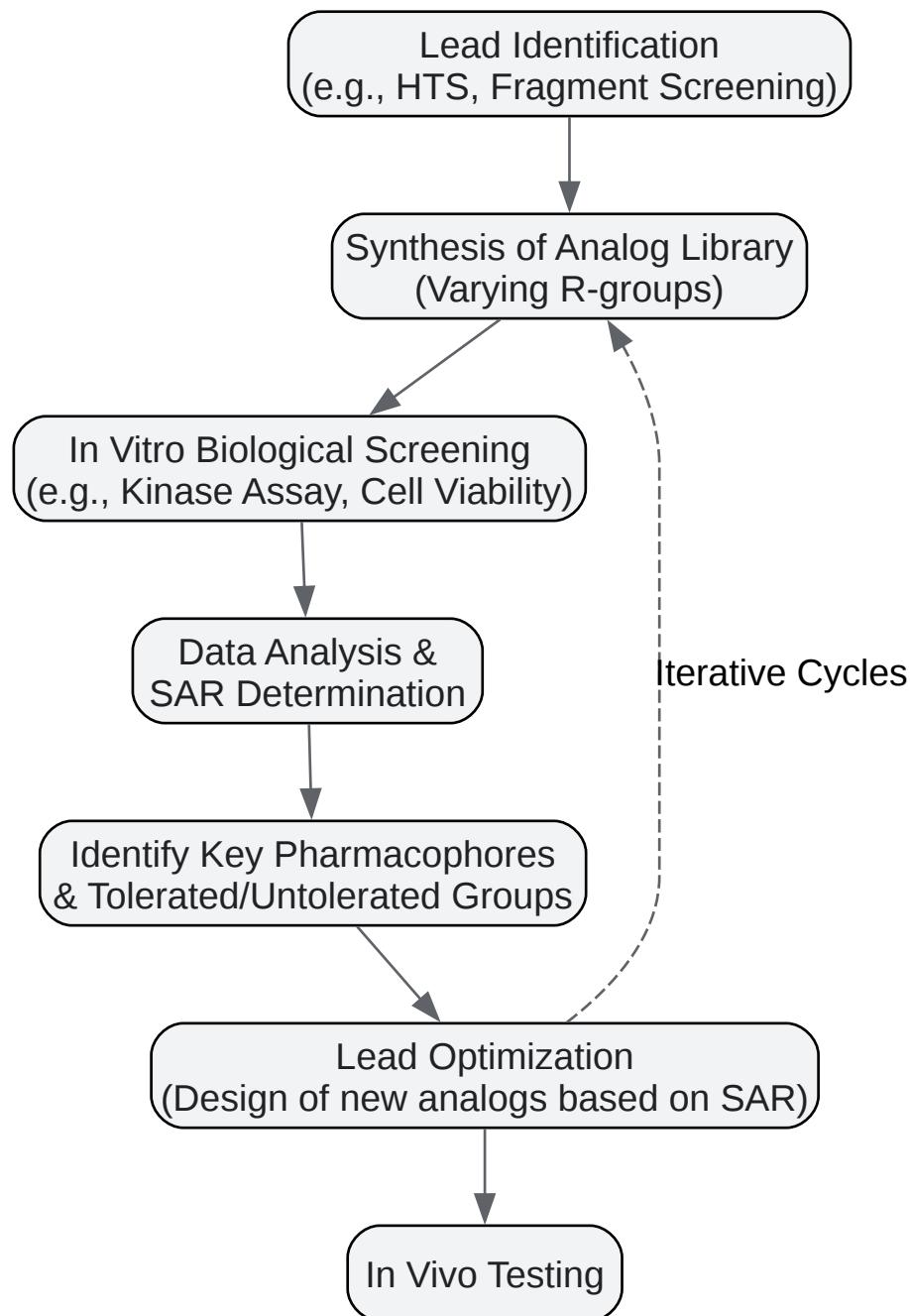
SAR Insights:

- Anti-H. pylori Activity: SAR studies on thienopyrimidine hits against H. pylori focused on modifications of the N-alkyl hydroxyl and phenethylamine moieties.^[9] Merging optimized side-chain elements from two initial hits led to a hybrid compound (25) with significantly increased potency, demonstrating an IC50 of 0.021 μM.^[9] These compounds were found to target the respiratory complex I subunit NuoD, an enzyme uniquely essential for ATP synthesis in H. pylori.^[9]
- Antimalarial and Gametocidal Activity: Studies on 2,4-diaminothieno[3,2-d]pyrimidines revealed that an N-methylation at position 2 and a para-phenyl substitution with lipophilic groups at position 6 were important for gametocidal activity against P. falciparum.^[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of SAR studies.

Experimental Workflow Visualization



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Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.

Protocol 1: Kinase Inhibition Assay (General)

This protocol is a generalized procedure for evaluating the inhibition of kinases like VEGFR-2 or EGFR.[\[10\]](#)

- Preparation: Dispense purified recombinant human kinase domain into a 96-well plate containing kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA).
- Compound Addition: Add serially diluted 7-methylthieno[3,2-d]pyrimidine analogs to the wells and pre-incubate for 10-15 minutes at room temperature.
- Reaction Initiation: Initiate the kinase reaction by adding a solution containing ATP and a suitable substrate (e.g., a peptide for phosphorylation).
- Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
- Detection: Stop the reaction and quantify kinase activity. This can be done using various methods, such as luminescence-based assays that measure the amount of ATP remaining (e.g., Kinase-Glo®) or immunoassays that detect the phosphorylated substrate.
- Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

- Cell Seeding: Seed cancer cells (e.g., A549, H1975) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
- Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the thienopyrimidine analogs. Include a vehicle control (DMSO) and a positive control.
- Incubation: Incubate the cells for a specified duration (e.g., 48 or 72 hours).
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow

MTT to purple formazan crystals.

- Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.

Conclusion

The 7-methylthieno[3,2-d]pyrimidine scaffold is a highly versatile and promising platform in drug discovery. SAR studies have demonstrated that strategic modifications, particularly at the 4-position, can yield potent and selective inhibitors for a range of therapeutic targets. As kinase inhibitors, these analogs show significant potential in oncology by targeting key signaling pathways like EGFR, VEGFR, and PI3K. Furthermore, their demonstrated efficacy against critical pathogens highlights their potential in developing new anti-infective agents. The data and protocols presented in this guide offer a comparative framework to support ongoing research and the rational design of next-generation 7-methylthieno[3,2-d]pyrimidine-based therapeutics.

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